molecular formula C29H33N7O4 B2867469 N-(1-benzylpiperidin-4-yl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide CAS No. 1104402-32-5

N-(1-benzylpiperidin-4-yl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide

カタログ番号: B2867469
CAS番号: 1104402-32-5
分子量: 543.628
InChIキー: YBQWYLMKQSKBIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Benzylpiperidin-4-yl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a synthetic organic compound characterized by a complex polycyclic architecture. Its structure integrates a quinazolinone core (a bicyclic system with two ketone groups at positions 2 and 4), a 3-methyl-1H-pyrazole moiety linked via an acetamide bridge, and a benzylpiperidinyl-propanamide side chain. The compound’s IUPAC name and molecular identifiers, such as CAS RN 1104402-32-5 and MDL number MFCD22597340, are well-documented in chemical databases .

Quinazolinones are known for their pharmacological relevance, particularly in kinase inhibition and anticancer activity, while pyrazole derivatives contribute metabolic stability and hydrogen-bonding capacity.

特性

CAS番号

1104402-32-5

分子式

C29H33N7O4

分子量

543.628

IUPAC名

N-(1-benzylpiperidin-4-yl)-3-[1-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide

InChI

InChI=1S/C29H33N7O4/c1-20-17-25(33-32-20)31-27(38)19-36-24-10-6-5-9-23(24)28(39)35(29(36)40)16-13-26(37)30-22-11-14-34(15-12-22)18-21-7-3-2-4-8-21/h2-10,17,22H,11-16,18-19H2,1H3,(H,30,37)(H2,31,32,33,38)

InChIキー

YBQWYLMKQSKBIN-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5

溶解性

not available

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural complexity invites comparison with other heterocyclic systems, particularly those containing quinazolinone, pyrazole, or benzylpiperidine motifs. Below, key analogs are analyzed for structural and functional parallels.

Quinazolinone Derivatives

Lee et al. (1998) synthesized 3-substituted 2-cyanoquinazolin-4(3H)-ones, which share the quinazolinone core but lack the pyrazole and benzylpiperidine groups. These compounds demonstrated moderate antitumor activity in preliminary screens, attributed to the electron-withdrawing cyano group enhancing reactivity with biological targets . In contrast, the target compound replaces the cyano group with a pyrazole-acetamide substituent, which may improve solubility and target specificity.

Compound Substituents Key Biological Activity Synthetic Yield (%) Reference
2-cyanoquinazolin-4(3H)-one 3-alkyl/aryl, 2-CN Antitumor 60–85
Target compound 3-(pyrazole-acetamide), benzylpiperidine Not reported Not available

Pyrazole-Containing Analogs

Baraldi et al. (2002) explored N-heteroimmine-1,2,3-dithiazoles transformed into pyrazolopyrimidines, highlighting pyrazole’s role in antimicrobial and antitumor activity. Their compounds showed IC₅₀ values of 10–50 μM against bacterial strains, with pyrazole enhancing binding to microbial enzymes .

Benzylpiperidine Derivatives

Benzylpiperidine is a common pharmacophore in CNS drugs (e.g., donepezil) due to its ability to modulate acetylcholine esterase. The target compound’s benzylpiperidinyl-propanamide side chain could impart similar pharmacokinetic properties, though the evidence lacks direct data on its enzymatic interactions.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。